Cas no 83863-42-7 (Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-)
![Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- structure](https://ja.kuujia.com/scimg/cas/83863-42-7x500.png)
Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- 化学的及び物理的性質
名前と識別子
-
- Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-
- 1-(4-methylphenyl)-4-(4-methylphenyl)sulfonylpiperazine
- 1-(p-tolyl)-4-(p-tolylsulphonyl)piperazine
- PIPERAZINE, 1-(4-METHYLPHENYL)-4-((4-METHYLPHENYL)SULFONYL)-
- Oprea1_201888
- UNII-H7RJ79CD58
- SR-01000418074-1
- NCGC00245206-01
- AKOS001613303
- SMR000515687
- PIPERAZINE, 1-(4-METHYLPHENYL)-4-((4-METHYLPHENYL)SULPHONYL)-
- 1-(4-METHYLBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE
- 1-(4-METHYLPHENYL)-4-((4-METHYLPHENYL)SULFONYL)PIPERAZINE
- CHEMBL1486868
- Oprea1_052889
- 83863-42-7
- CBMicro_029885
- NS00038337
- CCG-301333
- DTXSID70232755
- MLS001211333
- 1-(4-METHYLPHENYL)-4-(4-METHYLPHENYL)SULPHONYLPIPERAZINE
- HMS2848F16
- EINECS 281-105-0
- Z57705818
- AKOS024320463
- AB00095346-01
- BIM-0029790.P001
- SR-01000418074
- 1-(4-METHYLPHENYL)-4-((4-METHYLPHENYL)SULPHONYL)PIPERAZINE
- 1-(p-tolyl)-4-(p-tolylsulfonyl)piperazine
- 1-(Toluene-4-sulfonyl)-4-p-tolyl-piperazine
- H7RJ79CD58
-
- インチ: InChI=1S/C18H22N2O2S/c1-15-3-7-17(8-4-15)19-11-13-20(14-12-19)23(21,22)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3
- InChIKey: RMVJTBYILZMIFQ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
計算された属性
- せいみつぶんしりょう: 330.14019912g/mol
- どういたいしつりょう: 330.14019912g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 464
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AH72706-25mg |
1-(p-tolyl)-4-(p-tolylsulphonyl)piperazine |
83863-42-7 | 25mg |
$360.00 | 2024-04-19 | ||
A2B Chem LLC | AH72706-1mg |
1-(p-tolyl)-4-(p-tolylsulphonyl)piperazine |
83863-42-7 | 1mg |
$245.00 | 2024-04-19 | ||
A2B Chem LLC | AH72706-50mg |
1-(p-tolyl)-4-(p-tolylsulphonyl)piperazine |
83863-42-7 | 50mg |
$504.00 | 2024-04-19 | ||
A2B Chem LLC | AH72706-5mg |
1-(p-tolyl)-4-(p-tolylsulphonyl)piperazine |
83863-42-7 | 5mg |
$272.00 | 2024-04-19 | ||
A2B Chem LLC | AH72706-10mg |
1-(p-tolyl)-4-(p-tolylsulphonyl)piperazine |
83863-42-7 | 10mg |
$291.00 | 2024-04-19 |
Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- 関連文献
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-に関する追加情報
Recent Advances in the Study of Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- (CAS: 83863-42-7)
Piperazine derivatives have long been recognized for their significant pharmacological properties, and among them, Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- (CAS: 83863-42-7) has recently garnered attention due to its potential therapeutic applications. This compound, characterized by its unique sulfonyl and methylphenyl substitutions, has been the subject of several studies aimed at elucidating its chemical behavior, biological activity, and possible uses in drug development. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and structural characterization of Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its molecular structure and purity. Researchers have also explored its stability under various conditions, which is critical for its potential formulation into pharmaceutical products. The compound's crystalline structure has been determined via X-ray diffraction, revealing insights into its molecular packing and intermolecular interactions, which could influence its solubility and bioavailability.
In terms of biological activity, preliminary in vitro studies have demonstrated that Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- exhibits moderate inhibitory effects on certain enzymes implicated in inflammatory pathways. Specifically, it has shown activity against cyclooxygenase-2 (COX-2), suggesting a potential role as an anti-inflammatory agent. However, further studies are required to validate these findings and assess its selectivity and potency compared to existing COX-2 inhibitors. Additionally, its interaction with other biological targets, such as neurotransmitter receptors, is currently under investigation, with some evidence pointing to possible applications in neurological disorders.
The pharmacokinetic profile of Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- has also been a subject of interest. Early-stage animal studies indicate that the compound has acceptable oral bioavailability and a half-life conducive to once-daily dosing. Metabolite identification studies have revealed that the sulfonyl group undergoes minimal metabolic alteration, which may contribute to its stability in vivo. Nonetheless, comprehensive toxicological assessments are still needed to evaluate its safety profile and potential side effects.
From a drug development perspective, researchers are investigating the potential of Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- as a scaffold for designing novel therapeutics. Its modular structure allows for facile chemical modifications, enabling the synthesis of analogs with enhanced biological activity or improved pharmacokinetic properties. Computational modeling and structure-activity relationship (SAR) studies are being employed to guide these efforts, with promising preliminary results.
In conclusion, Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- (CAS: 83863-42-7) represents a promising candidate for further research in the field of medicinal chemistry. Its unique structural features, combined with its demonstrated biological activity, make it a valuable subject for ongoing and future studies. However, significant work remains to fully understand its therapeutic potential and translate these findings into clinical applications. Continued interdisciplinary collaboration between chemists, biologists, and pharmacologists will be essential to advance this research.
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